(R)-Boc-3-(trifluoromethyl)-beta-Phe-OH
Overview
Description
®-Boc-3-(trifluoromethyl)-beta-Phe-OH is a chiral compound that features a trifluoromethyl group, which is known for its significant impact on the chemical and biological properties of molecules. The presence of the trifluoromethyl group enhances the compound’s lipophilicity, metabolic stability, and pharmacokinetic properties, making it a valuable entity in pharmaceutical and agrochemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of ketones or alkenes using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst . Another approach involves the use of trifluoromethyl ketimines, which react with C-nucleophiles to form the desired product .
Industrial Production Methods
Industrial production of ®-Boc-3-(trifluoromethyl)-beta-Phe-OH often employs continuous flow processes to ensure high yield and purity. These methods utilize readily available organic precursors and fluorine sources like cesium fluoride, facilitating the rapid generation of trifluoromethyl anions .
Chemical Reactions Analysis
Types of Reactions
®-Boc-3-(trifluoromethyl)-beta-Phe-OH undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the trifluoromethyl group into a difluoromethyl or monofluoromethyl group.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed
The major products formed from these reactions include trifluoromethylated alcohols, ketones, and substituted derivatives, which are valuable intermediates in organic synthesis .
Scientific Research Applications
®-Boc-3-(trifluoromethyl)-beta-Phe-OH has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ®-Boc-3-(trifluoromethyl)-beta-Phe-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity by increasing its lipophilicity and metabolic stability . This interaction often leads to the modulation of biological pathways, resulting in the desired therapeutic or chemical effects .
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: An antidepressant that also contains a trifluoromethyl group, enhancing its pharmacokinetic properties.
Celecoxib: A painkiller with a trifluoromethyl group, providing improved metabolic stability.
Efavirenz: An anti-HIV agent with a trifluoromethyl group, contributing to its efficacy.
Uniqueness
®-Boc-3-(trifluoromethyl)-beta-Phe-OH is unique due to its specific chiral configuration and the presence of the trifluoromethyl group, which collectively enhance its chemical and biological properties. This combination makes it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[3-(trifluoromethyl)phenyl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3NO4/c1-14(2,3)23-13(22)19-11(8-12(20)21)9-5-4-6-10(7-9)15(16,17)18/h4-7,11H,8H2,1-3H3,(H,19,22)(H,20,21)/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPKLBXIBSSZUID-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=CC=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC(=CC=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90375875 | |
Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-3-[3-(trifluoromethyl)phenyl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90375875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
501015-18-5 | |
Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-3-[3-(trifluoromethyl)phenyl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90375875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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